molecular formula C26H23N3O B11524594 3,5-diphenyl-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 352324-49-3

3,5-diphenyl-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11524594
CAS No.: 352324-49-3
M. Wt: 393.5 g/mol
InChI Key: RLBIPSZTWUNLEK-UHFFFAOYSA-N
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Description

3,5-Diphenyl-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound featuring a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenyl-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

    Substitution Reactions: Introduction of the phenyl groups at the 3 and 5 positions can be done via Friedel-Crafts acylation or alkylation reactions.

    Final Cyclization and Functionalization: The final step involves cyclization to form the dihydropyrrolo[3,4-c]pyrazole ring, followed by functionalization to introduce the isopropylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the pyrazole core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenyl and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 3,5-diphenyl-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific biological pathways makes it a promising lead compound.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Similar core structure but different functional groups.

    4,5-Diphenyl-2H-pyrrolo[3,4-c]pyrazole: Lacks the isopropylphenyl group, leading to different chemical properties.

Uniqueness

3,5-Diphenyl-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Properties

CAS No.

352324-49-3

Molecular Formula

C26H23N3O

Molecular Weight

393.5 g/mol

IUPAC Name

3,5-diphenyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H23N3O/c1-17(2)18-13-15-20(16-14-18)25-22-23(19-9-5-3-6-10-19)27-28-24(22)26(30)29(25)21-11-7-4-8-12-21/h3-17,25H,1-2H3,(H,27,28)

InChI Key

RLBIPSZTWUNLEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=CC=C5

Origin of Product

United States

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